7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

GPR109b agonism GPCR drug discovery dyslipidemia

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6) is a heterocyclic building block belonging to the benzotriazole-5-carboxylic acid class, with molecular formula C10H10BrN3O2 and molecular weight 284.11. The structure combines a benzotriazole core with a bromine substituent at position 7, a propyl group at position 1, and a free carboxylic acid at position This compound is commercially available at purities of 95% to ≥98% and serves as a key intermediate in medicinal chemistry programs targeting G-protein-coupled receptors, particularly GPR109b (HM74).

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11
CAS No. 1820666-73-6
Cat. No. B3060141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
CAS1820666-73-6
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
InChIInChI=1S/C10H10BrN3O2/c1-2-3-14-9-7(11)4-6(10(15)16)5-8(9)12-13-14/h4-5H,2-3H2,1H3,(H,15,16)
InChIKeyIMCDTFDNOQSTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6): Core Identity and Structural Context for Informed Sourcing


7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6) is a heterocyclic building block belonging to the benzotriazole-5-carboxylic acid class, with molecular formula C10H10BrN3O2 and molecular weight 284.11 . The structure combines a benzotriazole core with a bromine substituent at position 7, a propyl group at position 1, and a free carboxylic acid at position 5. This compound is commercially available at purities of 95% to ≥98% and serves as a key intermediate in medicinal chemistry programs targeting G-protein-coupled receptors, particularly GPR109b (HM74) [1].

Why 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Risking Activity or Synthetic Utility


Benzotriazole-5-carboxylic acid derivatives exhibit steep structure-activity relationships where both the N1-alkyl substituent and the aromatic ring halogenation pattern critically govern target engagement and physicochemical properties [1]. The N1-propyl chain of CAS 1820666-73-6 provides a distinct lipophilic balance and steric profile compared to the N1-unsubstituted (CAS 1354771-68-8), N1-methyl (CAS 1420800-38-9), or N1-isopropyl (CAS 467235-05-8) analogs . Furthermore, the C7-bromine serves as both a pharmacophoric element and a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Replacing this compound with a des-bromo or differently halogenated analog would alter both downstream derivatization pathways and any biological activity dependent on the bromine substituent. The combination of N1-propyl and C7-bromo substitution is not available through any single comparator compound, mandating explicit specification in procurement.

Quantitative Differentiation Evidence for 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6) Versus Closest Comparators


EC50 Potency Comparison at GPR109b (hRUP38): Target Compound Class-Level Inference vs. 1-Isopropyl Analog

The 1-isopropyl analog 1-isopropyl-1H-benzotriazole-5-carboxylic acid (CAS 467235-05-8) is a well-characterized selective GPR109b agonist with an EC50 of 166 nM in CHO cells expressing hRUP38 [1]. The target compound 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6) differs by an N1-propyl chain instead of isopropyl and a C7-bromo substituent. Although direct EC50 data for the target compound are not publicly available, structure-activity relationship (SAR) trends from the 1-alkyl-benzotriazole-5-carboxylic acid series indicate that the N1-alkyl chain length and branching significantly modulate potency, with n-propyl derivatives retaining agonist activity [2]. The C7-bromo substitution introduces additional steric and electronic effects that may further differentiate receptor binding kinetics and functional selectivity.

GPR109b agonism GPCR drug discovery dyslipidemia

Purity Specification Advantage: Vendor-Certified ≥98% vs. Typical 95% for N1-Unsubstituted Analog

The target compound CAS 1820666-73-6 is commercially available at a certified purity of NLT 98% from ISO-certified manufacturers . In contrast, the des-propyl analog 7-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1354771-68-8) is commonly supplied at 98% purity without NLT guarantee or at 95% from alternative vendors . The NLT (Not Less Than) certification ensures batch-to-batch consistency critical for reproducible synthetic yields in multi-step medicinal chemistry campaigns.

chemical procurement building block quality synthesis reproducibility

Functional Group Orthogonality: Free Carboxylic Acid vs. Methyl Ester Prodrug Form

The target compound bears a free carboxylic acid group, whereas the closest structurally related commercial compound is the methyl ester analog methyl 7-bromo-1-propyl-1H-benzotriazole-5-carboxylate (CAS 1820686-35-8) . The free acid allows direct amide coupling or salt formation without a deprotection step, reducing synthetic step count by one. The methyl ester requires saponification under basic or acidic conditions, which may be incompatible with base-sensitive or acid-labile downstream intermediates. This functional group difference provides a tangible advantage in convergent synthetic routes where late-stage diversification is prioritized.

synthetic intermediate functional group interconversion prodrug design

N1-Alkyl Chain Differentiation: Propyl vs. Methyl Impact on Calculated Lipophilicity

The N1-propyl substituent in CAS 1820666-73-6 confers higher calculated lipophilicity compared to the N1-methyl analog 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 1420800-38-9). While experimentally determined logP values are not publicly available for either compound, the addition of two methylene units (propyl vs. methyl) is predicted to increase logP by approximately 0.8–1.0 log units based on fragment-based calculations . This difference directly impacts membrane permeability and non-specific protein binding profiles in cell-based assays.

drug-likeness lipophilicity optimization ADME prediction

Optimal Application Scenarios for 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Based on Quantified Differentiation Evidence


GPR109b/HCAR3 Probe Development Requiring a Synthetic Handle for Late-Stage Diversification

For laboratories investigating GPR109b (HM74/HCAR3) as a target for dyslipidemia or metabolic disorders, the target compound offers a structurally differentiated alternative to the widely used 1-isopropyl analog. The C7-bromine provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid generation of focused analog libraries for SAR expansion while maintaining the 1-alkyl-benzotriazole-5-carboxylic acid pharmacophore that drives selective GPR109b agonism, as demonstrated by the 166 nM EC50 of the 1-isopropyl congener [1]. The free carboxylic acid group also facilitates direct conjugation to amine-containing carriers or affinity tags without intervening protection/deprotection chemistry.

Multi-Step Medicinal Chemistry Synthesis Where Step Economy and Reproducibility Are Critical

The ≥98% NLT purity certification and free carboxylic acid functionality eliminate two common failure modes in multi-step synthesis: impurity-driven side reactions and deprotection-related yield losses. Compared to the methyl ester analog (CAS 1820686-35-8) which requires saponification prior to amide bond formation, the target compound reduces the synthetic sequence by one step . This is particularly advantageous in convergent library synthesis where each additional step compounds yield losses and purification time.

Exploration of Lipophilic Chemical Space in Lead Optimization Programs

The N1-propyl substituent provides a calculated lipophilicity advantage of approximately 0.8–1.0 logP units over the N1-methyl analog (CAS 1420800-38-9) , positioning this building block for lead series where increased membrane permeability or target engagement in lipophilic binding pockets is desired. Researchers can incorporate the propyl chain from the outset rather than introducing it through post-functionalization, reducing synthetic burden while controlling the physicochemical property profile.

Corrosion Inhibitor and Metal Complexation Research Leveraging Bromine and Carboxylic Acid Synergy

The combination of a bromine substituent and a carboxylic acid group on the benzotriazole scaffold enhances both metal-binding capacity and solubility in polar solvents . This dual functionality makes the target compound suitable for investigating novel corrosion inhibitors or metal-organic frameworks where both the triazole nitrogen atoms and the carboxylic acid participate in coordination, and the bromine facilitates further structural elaboration.

Quote Request

Request a Quote for 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.